methyl 2-amino-2-(furan-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H10ClNO3 It is a derivative of furan, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride typically involves the reaction of furan-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to yield the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(furan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride
- Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
- Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Uniqueness
Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride is unique due to the presence of the furan-3-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2770358-61-5 |
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Molecular Formula |
C7H10ClNO3 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
methyl 2-amino-2-(furan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H |
InChI Key |
LQLJVMCEKQDYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=COC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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